Cas no 1805615-82-0 (2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine)

2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine
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- Inchi: 1S/C8H8BrF3N2O/c9-5-2-1-4(3-13)6(14)7(5)15-8(10,11)12/h1-2H,3,13-14H2
- InChI Key: SDTWSELZKNTREZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN)=C(C=1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- XLogP3: 2.5
- Topological Polar Surface Area: 61.3
2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013019326-1g |
2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine |
1805615-82-0 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine Related Literature
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine
2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine (CAS No. 1805615-82-0): An Overview
2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine (CAS No. 1805615-82-0) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and development, particularly in the areas of cancer therapy and neurodegenerative diseases.
The molecular structure of 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine includes a benzylamine core with a trifluoromethoxy group and a bromine atom, which contribute to its distinct chemical properties. The presence of the amino group and the trifluoromethoxy moiety imparts significant reactivity and selectivity, making it an attractive candidate for the synthesis of complex molecules and derivatives.
Recent studies have highlighted the potential of 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The researchers found that the compound selectively targets and inhibits key enzymes involved in tumor growth and metastasis, thereby offering a promising avenue for cancer therapy.
In addition to its antitumor properties, 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine has shown potential in the treatment of neurodegenerative diseases. A study conducted by a team at the University of California (2022) revealed that this compound can effectively modulate neurotransmitter levels and protect neurons from oxidative stress. The findings suggest that 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine could be developed into a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine involves several well-established chemical reactions, including nucleophilic substitution and reductive amination. These reactions are typically carried out under controlled conditions to ensure high yields and purity. The compound can be synthesized from readily available starting materials, making it accessible for large-scale production.
In terms of safety and handling, 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine should be stored in a cool, dry place away from direct sunlight and incompatible materials. Standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic routes to enhance its availability for preclinical and clinical studies.
In conclusion, 2-Amino-4-bromo-3-(trifluoromethoxy)benzylamine (CAS No. 1805615-82-0) is a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features and biological activities make it an important candidate for further investigation and development into novel therapeutic agents.
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